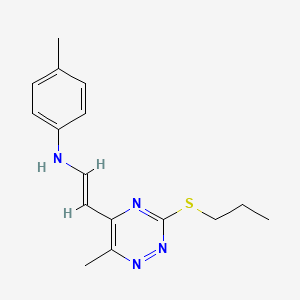![molecular formula C19H21N5O B2438934 1-((1R,5S)-3-(1H-ピラゾール-1-イル)-8-アザビシクロ[3.2.1]オクタン-8-イル)-2-(1H-ベンゾ[d]イミダゾール-1-イル)エタン-1-オン CAS No. 2319849-44-8](/img/structure/B2438934.png)
1-((1R,5S)-3-(1H-ピラゾール-1-イル)-8-アザビシクロ[3.2.1]オクタン-8-イル)-2-(1H-ベンゾ[d]イミダゾール-1-イル)エタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a complex organic molecule, characterized by its pyrazolyl and benzimidazolyl functional groups. These components suggest potential biological activity and a role in medicinal chemistry.
科学的研究の応用
This compound has significant applications across various fields:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its role in modulating biological pathways.
Medicine: : Potential therapeutic agent, possibly acting as a receptor antagonist or enzyme inhibitor.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
作用機序
Target of Action
The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .
Biochemical Pathways
The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . This suggests that it can selectively modulate the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth.
Pharmacokinetics
The compound is orally bioavailable . It demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . .
Result of Action
Oral administration of the compound demonstrated significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . This suggests that the compound can effectively modulate immune response and potentially offer therapeutic benefits in autoimmune diseases such as rheumatoid arthritis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one typically involves multiple steps:
Formation of the pyrazolyl and benzimidazolyl intermediates.
Introduction of the bicyclic octane ring.
Final coupling reaction to form the complete molecule.
The specific conditions include:
Temperature: : Often under controlled cooling or heating environments.
Catalysts: : Various metal catalysts (like Pd, Cu) to facilitate coupling reactions.
Solvents: : A range of organic solvents, such as dichloromethane or ethanol, depending on the step.
Industrial Production Methods
Industrial-scale production mirrors the laboratory methods but optimizes for scalability and cost-efficiency. Reactions are conducted in large reactors with automated monitoring and control systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: : Can be oxidized under specific conditions to modify the functional groups.
Reduction: : Potential reduction to alter its pharmacophore characteristics.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: : KMnO₄ or H₂O₂ under acidic conditions.
Reduction: : LiAlH₄ or NaBH₄ in anhydrous solvents.
Substitution: : Varies, but typically involves halogenated intermediates and appropriate nucleophiles.
Major Products
The major products formed from these reactions include various functionalized derivatives, each with potential unique biological activities.
類似化合物との比較
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one stands out due to its unique combination of functional groups and structural complexity, which confer unique properties.
List of Similar Compounds
1H-Pyrazol-1-yl: derivatives: Similar scaffolds with different substitutions.
Benzimidazole: derivatives: Known for diverse pharmacological properties.
Azabicyclo[3.2.1]octane: derivatives: Used in various chemical and pharmaceutical applications.
This blend of features makes it a valuable compound for further exploration in both scientific research and industrial applications.
特性
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(12-22-13-20-17-4-1-2-5-18(17)22)24-14-6-7-15(24)11-16(10-14)23-9-3-8-21-23/h1-5,8-9,13-16H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEECWYYEOAQNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C43)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2438866.png)


![(8-Methyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2438870.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-(propan-2-yl)benzenesulfonamide](/img/structure/B2438871.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2438873.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)urea](/img/structure/B2438874.png)
